molecular formula C12H13F3O2 B14044969 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044969
M. Wt: 246.22 g/mol
InChI Key: SHXOGALTUOSUCP-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at the 5-position and a trifluoromethoxy group at the 2-position. Its molecular formula is C₁₂H₁₁F₃O₂, with a molar mass of 244.21 g/mol.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[5-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

SHXOGALTUOSUCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes to enhance efficiency .

Chemical Reactions Analysis

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one with structurally related propanone derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Positions) Boiling Point (°C) Density (g/cm³)
This compound C₁₂H₁₁F₃O₂ 244.21 5-Ethyl, 2-CF₃O Not reported ~1.3 (Predicted)
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₇F₃O 200.16 3-CF₃ Not reported ~1.4 (Estimated)
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one C₁₁H₈F₆O₃ 302.17 2-CF₃O, 5-CF₃O 228.1 (Predicted) 1.394 (Predicted)
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₄H₁₁ClOS 266.75 Thiophene (Cl), Phenyl Not reported Not reported

Key Observations:

  • Electron Effects: The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while ethyl (-C₂H₅) is mildly electron-donating.
  • Lipophilicity : The ethyl group enhances lipophilicity compared to compounds with only halogenated substituents (e.g., 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one), which may improve solubility in organic solvents.
  • Boiling Points : The bis(trifluoromethoxy) analog has a higher predicted boiling point (228.1°C) due to increased molecular weight and polarity.

Computational and Analytical Insights

  • Spectroscopy: Mass spectrometry (MS) data, as reported for 1-(3-aminophenyl)ethanone derivatives , could aid in characterizing fragmentation patterns of the target compound.

Biological Activity

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1804185-21-4, is an organic compound with the molecular formula C12H13F3O. This compound is characterized by a ketone functional group attached to a phenyl ring that is substituted with an ethyl group and a trifluoromethoxy group. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The trifluoromethoxy group enhances the lipophilicity of the compound, which can significantly affect its interaction with biological membranes and proteins. This property is crucial for evaluating its pharmacokinetics and pharmacodynamics in biological systems.

PropertyValue
Molecular FormulaC12H13F3O
Molecular Weight230.23 g/mol
Purity≥ 98%

Research indicates that the trifluoromethoxy substituent may enhance binding affinity to various biological targets due to increased hydrophobic interactions. This characteristic allows the compound to penetrate cell membranes more effectively, which is essential for its potential therapeutic applications.

Biological Activity

This compound has been studied for its activity against several biological targets:

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown significant inhibition of 5-hydroxytryptamine (5-HT) uptake, indicating potential use in treating mood disorders .
  • Anticancer Potential : The compound's structural similarities to other known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. In vitro studies have indicated that related compounds can induce apoptosis in tumor cells .
  • Binding Affinity Studies : Fragment-based screening has been employed to evaluate the binding affinity of this compound against specific protein targets, yielding promising results that warrant further investigation .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Study on Trifluoromethyl Compounds : A review of FDA-approved drugs containing trifluoromethyl groups indicated that such modifications can significantly enhance drug potency and selectivity . For example, compounds with similar substitutions have been shown to improve interactions with serotonin receptors.
  • Antitumor Activity : In xenograft mouse models, related compounds demonstrated metabolic stability and significant anti-tumor activity, suggesting a potential pathway for therapeutic development .

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